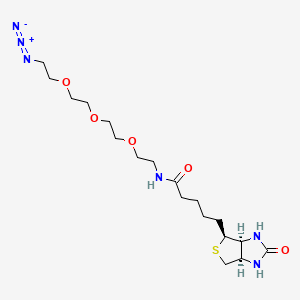
Biotin-PEG3-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG3-Azide is a biotinylation reagent used for labeling alkyne-containing biomolecules . It can react either via Cu (I)-catalyzed Azide-Alkyne Click Chemistry reaction (CuAAC) or via Cu (I)-free Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC) reaction with cyclooctyne derivatives .
Synthesis Analysis
Biotin-PEG3-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The chemical formula of Biotin-PEG3-Azide is C18H32N6O5S . Its molecular weight is 444.55 .Chemical Reactions Analysis
Biotin-PEG3-Azide can be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes . It has been used to non-enzymatically and covalently tag proteins, which can be separated and detected using common laboratory methods such as SDS-PAGE and Western blot .Physical And Chemical Properties Analysis
Biotin-PEG3-Azide is a solid substance . It is soluble to 100 mM in DMSO and to 100 mM in water .Aplicaciones Científicas De Investigación
Detection of Cellular Alkyne Cholesterol Analog
Biotin-PEG3-Azide has been used for the detection of a cellular alkyne cholesterol analog via click chemistry . This is done using fluorescence microscopy after incubation with a fluorescent streptavidin-conjugate .
Preparation of Multifunctional Benzophenone Linker
This compound has also been used to prepare a novel multifunctional benzophenone linker . This linker can be used for pull-down assays, photoaffinity labeling, and double-click stapling techniques .
Biotinylation Reagent for Labeling Alkyne Containing Molecules
Biotin-PEG3-Azide can be used as a biotinylation reagent for labeling alkyne containing molecules or biomolecules . This can be done using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives .
The azide group in Biotin-PEG3-Azide reacts with alkynes to form a stable triazole linkage . This facilitates the introduction of biotin into your alkyne modified system of interest .
Bioorthogonal Reactions
The reaction of Biotin-PEG3-Azide with alkynes is bioorthogonal . In other words, it is compatible with biological systems in that its components do not react with the biological environment .
Non-Enzymatic and Covalent Tagging of Proteins
Biotin-PEG3-Azide has been used to non-enzymatically and covalently tag proteins . These tagged proteins can be separated and detected using common laboratory methods such as SDS-PAGE and Western blot .
Mecanismo De Acción
Target of Action
Biotin-PEG3-Azide is a biotinylation reagent that primarily targets molecules containing alkyne groups . It can also interact with molecules containing DBCO or BCN groups . The primary role of this compound is to facilitate the introduction of biotin into these target molecules.
Mode of Action
Biotin-PEG3-Azide operates through a mechanism known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Result of Action
The molecular and cellular effects of Biotin-PEG3-Azide’s action primarily involve the biotinylation of target molecules . This can facilitate various biological processes, such as protein localization and cell signaling. The specific effects would depend on the nature of the target molecules and the biological context in which they operate.
Direcciones Futuras
Biotin-PEG3-Azide has been used for the detection of a cellular alkyne cholesterol analog via click chemistry using fluorescence microscopy after incubation with a fluorescent streptavidin-conjugate . It has also been used to prepare a novel multifunctional benzophenone linker that can be used for pull-down assays, photoaffinity labeling, and double-click stapling techniques . Future research may continue to explore its potential in various biochemical applications.
Relevant Papers One paper mentioned the use of Biotin-PEG3-Azide to identify growth phase-dependent alterations in E. coli RNA NAD+ capping .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOOMQCYIGZBE-ZOBUZTSGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)




![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)
